molecular formula C9H5IO2 B13989156 2-Iodo-4H-1-benzopyran-4-one

2-Iodo-4H-1-benzopyran-4-one

Cat. No.: B13989156
M. Wt: 272.04 g/mol
InChI Key: MEYCYYFOVOERCT-UHFFFAOYSA-N
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Description

2-Iodo-4H-1-benzopyran-4-one is a derivative of benzopyran, a heterocyclic compound containing a fused benzene and pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-Iodo-4H-1-benzopyran-4-one typically involves the iodination of 4H-1-benzopyran-4-one. One common method includes the reaction of 4H-1-benzopyran-4-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the desired position .

Chemical Reactions Analysis

2-Iodo-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Scientific Research Applications

2-Iodo-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Iodo-4H-1-benzopyran-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Iodo-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its reactivity and potential biological activities.

Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

2-iodochromen-4-one

InChI

InChI=1S/C9H5IO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H

InChI Key

MEYCYYFOVOERCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)I

Origin of Product

United States

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